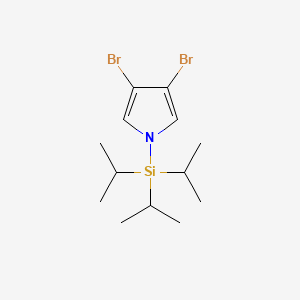

N-(Triisopropylsilyl)-3,4-dibromopyrrole

Description

Significance of Pyrrole (B145914) Scaffolds in Modern Organic Synthesis and Materials Science

The pyrrole scaffold is a privileged structure in medicinal chemistry and materials science due to its widespread presence in natural products and its ability to impart desirable electronic and physical properties to synthetic compounds. bohrium.comrsc.orgmdpi.combohrium.com

In Organic Synthesis and Medicinal Chemistry:

Pyrrole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. bohrium.comnih.govnih.govmdpi.com This has made them attractive targets for drug discovery programs. nih.gov The pyrrole ring is a core component of many pharmaceuticals, such as atorvastatin (B1662188) (Lipitor), a top-selling drug for lowering cholesterol, and sunitinib (B231) (Sutent), a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. The diverse biological activities of pyrrole-containing compounds have spurred the development of numerous synthetic methodologies to access functionalized pyrrole derivatives. rsc.orgnih.gov

In Materials Science:

The electron-rich nature of the pyrrole ring makes it an excellent component for the construction of organic electronic materials. nih.gov Polypyrrole, a conductive polymer derived from the electropolymerization of pyrrole, was one of the first intrinsically conducting polymers discovered and continues to be a subject of intense research for applications in:

Sensors: For the detection of various analytes.

Actuators: Devices that convert electrical energy into mechanical motion.

Energy storage: In batteries and supercapacitors.

Corrosion protection: As a coating for metals. researchgate.net

Furthermore, pyrrole-based dyes, such as BODIPY dyes, are known for their sharp absorption and emission spectra, high fluorescence quantum yields, and excellent photostability, making them valuable in bioimaging and as fluorescent probes. nih.gov

Role of Halogenated Pyrroles as Synthetic Intermediates

Halogenated pyrroles are highly valuable synthetic intermediates due to the versatile reactivity of the carbon-halogen bond. acs.org The introduction of halogen atoms, particularly bromine, onto the pyrrole ring opens up a wide array of possibilities for further functionalization through various cross-coupling reactions.

Key Reactions of Halogenated Pyrroles:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halogenated pyrrole and a boronic acid or ester is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and vinyl substituents. thieme-connect.comthieme-connect.comnih.gov

Stille Coupling: This reaction involves the coupling of a halogenated pyrrole with an organotin compound, providing another efficient route to C-C bond formation.

Heck Coupling: This reaction enables the arylation or vinylation of the pyrrole ring.

Sonogashira Coupling: This palladium-catalyzed reaction is used to introduce alkyne moieties onto the pyrrole scaffold.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, introducing amine functionalities.

The regioselective synthesis of polyhalogenated pyrroles is of particular interest as it allows for sequential and site-specific modifications, leading to the construction of highly complex and substituted pyrrole derivatives. thieme-connect.comthieme-connect.com For instance, the differential reactivity of bromine atoms at different positions of the pyrrole ring can be exploited to achieve selective cross-coupling at one position while leaving the others intact for subsequent transformations. thieme-connect.com This stepwise approach is crucial for the total synthesis of complex natural products and the development of novel functional materials.

Historical Context of N-Protection Strategies in Pyrrole Chemistry, with Emphasis on Triisopropylsilyl (TIPS) Group

The acidic nature of the N-H proton in pyrrole (pKa ≈ 17.5) and the high reactivity of the pyrrole ring towards electrophiles often necessitate the protection of the nitrogen atom during synthetic transformations. wikipedia.orgresearchgate.net The choice of the protecting group is critical as it can significantly influence the reactivity and regioselectivity of subsequent reactions.

Over the years, a variety of N-protecting groups have been employed in pyrrole chemistry, each with its own set of advantages and limitations. Some common examples include:

Sulfonyl groups (e.g., tosyl, benzenesulfonyl): These electron-withdrawing groups deactivate the pyrrole ring, making it less susceptible to electrophilic attack and polymerization under acidic conditions. researchgate.net

Carbamates (e.g., Boc, Cbz): These are also widely used but can be sensitive to certain reaction conditions.

Alkoxymethyl groups (e.g., SEM): These offer alternative deprotection strategies.

The triisopropylsilyl (TIPS) group has emerged as a particularly advantageous N-protecting group in pyrrole chemistry. sci-hub.se The bulky nature of the TIPS group provides significant steric hindrance around the α-positions (C2 and C5) of the pyrrole ring. sci-hub.seresearchgate.net This steric shielding effectively blocks electrophilic attack at these positions, thereby directing substitution to the less hindered β-positions (C3 and C4). sci-hub.seuctm.edu This directing effect has been instrumental in the regioselective synthesis of 3- and 3,4-substituted pyrroles, which are often challenging to prepare using other methods. sci-hub.se

The TIPS group is typically introduced by treating the pyrrole with a silylating agent such as triisopropylsilyl chloride (TIPSCl) or triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) in the presence of a base. sci-hub.sesynarchive.com Deprotection is readily achieved under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which offers excellent compatibility with a wide range of functional groups. sci-hub.sesynarchive.com

Overview of Research Trajectory on N-(Triisopropylsilyl)-3,4-dibromopyrrole

This compound, with its CAS number 93362-54-0, is a key intermediate that combines the advantages of both a halogenated pyrrole and a TIPS-protected pyrrole. chemicalbook.commolbase.com Its molecular formula is C₁₃H₂₃Br₂NSi, and it has a molecular weight of 381.22 g/mol .

Synthesis and Properties:

The synthesis of this compound typically involves the bromination of N-TIPS-pyrrole. The use of the bulky TIPS group directs the bromination to the 3 and 4 positions. It is a solid with a reported melting point of 77 °C. echemi.com

Reactivity and Applications:

The research on this compound has primarily focused on its utility as a versatile building block in organic synthesis. The two bromine atoms at the 3 and 4 positions serve as handles for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at these positions. The TIPS group not only facilitates the regioselective synthesis of the dibrominated pyrrole but also protects the nitrogen during subsequent transformations.

Key research findings have demonstrated its application in the synthesis of:

Polysubstituted pyrroles: By sequential or double cross-coupling reactions, a wide range of 3,4-disubstituted pyrroles can be accessed.

Fused heterocyclic systems: The functionalized pyrroles derived from this starting material can be used to construct more complex polycyclic structures.

Natural product synthesis: The ability to selectively functionalize the 3 and 4 positions is crucial for the synthesis of various natural products containing a substituted pyrrole core.

For example, the selective monolithiation of this compound followed by reaction with an electrophile allows for the synthesis of 3-bromo-4-substituted pyrroles. The remaining bromine atom can then be subjected to a second, different cross-coupling reaction, leading to the formation of unsymmetrically 3,4-disubstituted pyrroles. This stepwise functionalization provides a high degree of control over the final structure of the molecule.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 93362-54-0 chemicalbook.com |

| Molecular Formula | C₁₃H₂₃Br₂NSi |

| Molecular Weight | 381.22 g/mol |

| Melting Point | 77 °C echemi.com |

| IUPAC Name | (3,4-dibromopyrrol-1-yl)-tri(propan-2-yl)silane |

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dibromopyrrol-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23Br2NSi/c1-9(2)17(10(3)4,11(5)6)16-7-12(14)13(15)8-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHDLISQTHAFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Br2NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457113 | |

| Record name | N-(TRIISOPROPYLSILYL)-3,4-DIBROMOPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93362-54-0 | |

| Record name | N-(TRIISOPROPYLSILYL)-3,4-DIBROMOPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dibromo-1-[tris(propan-2-yl)silyl]-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Triisopropylsilyl 3,4 Dibromopyrrole

Regioselective Bromination of N-(Triisopropylsilyl)pyrrole

The most direct approach to N-(Triisopropylsilyl)-3,4-dibromopyrrole involves the sequential electrophilic bromination of N-(Triisopropylsilyl)pyrrole. This process relies on the directing effect of the bulky triisopropylsilyl (TIPS) group to control the position of the incoming bromine atoms. The synthesis typically proceeds in a stepwise manner, with the formation of 3-bromo-1-(triisopropylsilyl)pyrrole (B1272388) as a key intermediate. nsf.govjohnshopkins.edu

Mechanistic Considerations of Electrophilic Aromatic Substitution (SEAr) Directed by the TIPS Group

Pyrrole (B145914) is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr), typically at the C-2 (alpha) position, due to the superior stabilization of the cationic intermediate (sigma complex). nih.gov However, the introduction of a large protecting group on the pyrrole nitrogen, such as the triisopropylsilyl (TIPS) group, sterically hinders the C-2 and C-5 positions. This steric hindrance redirects electrophilic attack to the less hindered C-3 (beta) position. johnshopkins.eduacs.org

The mechanism for the initial bromination of N-(Triisopropylsilyl)pyrrole involves the attack of the electron-rich pyrrole ring on an electrophilic bromine source, such as N-bromosuccinimide (NBS). The bulky TIPS group effectively shields the alpha-positions (C2 and C5), forcing the electrophile to attack the beta-position (C3 or C4). The resulting intermediate sigma complex for C-3 attack is more stable than attack at other positions in the presence of the TIPS group. Subsequent deprotonation restores aromaticity, yielding predominantly 3-bromo-1-(triisopropylsilyl)pyrrole. johnshopkins.edu

For the second bromination, the existing bromo-substituent at C-3 is a deactivating, ortho-para directing group. However, in the context of the pyrrole ring, the directing influence of the activating nitrogen atom, funneled by the TIPS group, remains significant. The C-4 position is the most electronically activated and sterically accessible position for the second electrophilic attack, leading to the formation of the 3,4-dibrominated product. The C-5 position is sterically blocked by the TIPS group, and the C-2 position is both sterically hindered and electronically less favored for a second substitution compared to the C-4 position.

Optimization of Bromination Conditions (Reagents, Solvents, Temperature)

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of isomers and polybrominated species.

For the initial mono-bromination to 3-bromo-1-(triisopropylsilyl)pyrrole, specific conditions have been reported to achieve high yields. One effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent like tetrahydrofuran (B95107) (THF) at very low temperatures, such as -78 °C. nsf.gov Maintaining a low temperature is crucial for controlling the regioselectivity. Some researchers have reported challenges in achieving high yields and avoiding mixtures of 2- and 3-bromo isomers, highlighting the sensitivity of this reaction. echemi.com Purification of NBS before use has been suggested as a potential measure to improve outcomes. echemi.com

The subsequent bromination of 3-bromo-1-(triisopropylsilyl)pyrrole to the 3,4-dibromo product requires a second equivalent of the brominating agent. The conditions for this second step must be carefully controlled. While specific optimized conditions for this second bromination are not extensively detailed in the literature, principles of electrophilic aromatic substitution suggest that reaction parameters such as temperature, reaction time, and the choice of brominating agent and solvent would be critical. For instance, using a highly reactive brominating system or higher temperatures could lead to over-bromination or decomposition.

| Starting Material | Brominating Agent | Solvent | Temperature | Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| N-(Triisopropylsilyl)pyrrole | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | -78 °C to room temp. | 3-Bromo-1-(triisopropylsilyl)pyrrole | 96% | nsf.gov |

| N-(Triisopropylsilyl)pyrrole | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | -75 °C to room temp. | 3-Bromo-1-(triisopropylsilyl)pyrrole | 82.2% | echemi.com |

Alternative Synthetic Routes to 3,4-Dibromopyrrole Scaffolds

Beyond the direct bromination of N-silylated pyrroles, other synthetic strategies can be employed to construct the 3,4-dibromopyrrole core, which can then be functionalized with a triisopropylsilyl group.

Dearomatization-Rearomatization Strategies for Halogenated Pyrroles

Dearomatization-rearomatization strategies offer a powerful method for the synthesis of highly substituted pyrroles. chemicalbook.comnih.gov This approach involves the temporary dearomatization of a pyrrole or related aromatic precursor, followed by a functionalization reaction and subsequent rearomatization to yield the final product. For the synthesis of halogenated pyrroles, this could involve the reaction of a dearomatized intermediate with an electrophilic halogen source. While specific examples leading directly to this compound are not prominent in the literature, the strategy provides a conceptual framework for accessing polysubstituted pyrroles that might otherwise be difficult to prepare. chemicalbook.combeilstein-journals.orgnih.gov

Multicomponent Reactions Leading to Dibrominated Pyrroles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. bohrium.comorientjchem.orgresearchgate.net Various MCRs have been developed for the synthesis of substituted pyrroles. mdpi.comscielo.br In principle, a 3,4-dibromopyrrole scaffold could be assembled by choosing appropriate starting materials that contain the necessary bromine atoms. For instance, a reaction involving a brominated 1,4-dicarbonyl compound or a brominated amine component could potentially lead to a dibrominated pyrrole ring system. This resulting 3,4-dibromopyrrole could then undergo N-silylation to afford the target compound.

Reactivity and Transformational Chemistry of N Triisopropylsilyl 3,4 Dibromopyrrole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For N-(Triisopropylsilyl)-3,4-dibromopyrrole, these reactions offer a powerful means to introduce diverse functional groups onto the pyrrole (B145914) core.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organohalide, is a widely employed method for constructing biaryl frameworks and other coupled systems. The application of this reaction to this compound allows for the sequential and selective arylation or vinylation of the pyrrole ring.

A critical aspect of the Suzuki-Miyaura coupling with 3,4-dibromopyrroles is the ability to control which bromine atom reacts first, a concept known as regioselectivity. While specific studies on this compound are not extensively detailed in the literature, valuable insights can be drawn from analogous systems, such as 3,4-dibromo-N,N-dimethyl-1H-pyrrole-1-sulfonamide. researchgate.net Research on this related compound has demonstrated that a stepwise Suzuki coupling is feasible, which indicates an inherent difference in reactivity between the bromine atoms at the C3 and C4 positions. researchgate.net

This chemo-selectivity is influenced by the electronic and steric environment of the two carbon-bromine bonds. The initial coupling reaction typically occurs at one position, modifying the electronic properties of the pyrrole ring and influencing the reactivity of the remaining bromine atom for a subsequent coupling reaction. This stepwise approach allows for the synthesis of unsymmetrical 3,4-diarylpyrroles. researchgate.net In the context of 2,4-dibromopyridine, another dibrominated heterocycle, regioselective Suzuki coupling has been observed to occur preferentially at the C2 position, highlighting how the position of the heteroatom and halogens dictates reactivity. researchgate.net

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, and base. For the coupling of bromo-substituted pyrroles and other heterocycles, several palladium-based catalytic systems have proven effective. nih.govmdpi.com Catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. nih.govmdpi.comnih.govsemanticscholar.org

The selection of the ligand is crucial as it influences the stability and activity of the palladium catalyst. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃), are common choices. researchgate.net The base also plays a pivotal role; inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often employed to facilitate the transmetalation step in the catalytic cycle. researchgate.netnih.govmdpi.com In some instances, K₃PO₄ has been shown to be the superior base, leading to significantly better conversion rates. researchgate.net Optimization of these components is essential to achieve high yields and prevent side reactions.

Table 1: Common Catalytic Systems for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Ligand | Base | Solvent | Typical Substrate |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf (integrated) | K₂CO₃ | Dimethoxyethane | 5-Bromoindazoles |

| Pd(PPh₃)₄ | PPh₃ (integrated) | K₂CO₃ | Toluene/Water | 4-Chloro-2-iodo-7-azaindole |

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Toluene | 2,4-Dibromopyridine |

This table is generated based on findings from related bromo-heterocycle coupling reactions to illustrate common conditions.

The Suzuki-Miyaura reaction involving this compound can accommodate a wide range of boronic acid and boronic ester partners. This includes various aryl- and heteroarylboronic acids. nih.govnih.gov The electronic nature of the boronic acid can impact the reaction's efficiency, with electron-rich boronic acids sometimes leading to better yields compared to their electron-deficient counterparts. mdpi.com

To overcome issues associated with the instability of some boronic acids, which are prone to protodeboronation, more stable alternatives have been developed. nih.govnih.gov These include potassium heteroaryltrifluoroborates and lithium triisopropyl borates, which can often be used directly in coupling reactions. nih.govnih.gov These "masked" boronate species offer advantages in terms of stability and handling, expanding the scope of accessible pyrrole derivatives. nih.gov

Table 2: Examples of Boronic Acid and Pseudohalide Partners in Suzuki-Miyaura Couplings

| Boron Reagent Type | Specific Example | Notes |

|---|---|---|

| Arylboronic Acid | Phenylboronic acid | Commonly used, generally stable. |

| Arylboronic Acid | 4-Methoxyphenylboronic acid | Example of an electron-rich partner. mdpi.com |

| Heteroarylboronic Acid | N-Boc-2-pyrroleboronic acid | Used for coupling with bromoindazoles. nih.gov |

| Potassium Trifluoroborate | Potassium thiophen-3-yltrifluoroborate | Stable alternative to the corresponding boronic acid. nih.gov |

This table illustrates the diversity of boron-based coupling partners used in Suzuki-Miyaura reactions with related heterocyclic systems.

Negishi Coupling Reactions

The Negishi coupling reaction, which involves the reaction of an organozinc compound with an organohalide catalyzed by a nickel or palladium complex, provides another avenue for the functionalization of this compound. This reaction is particularly useful when combined with a "halogen dance" sequence.

While not specifically documented for this compound, a one-pot halogen dance/Negishi coupling sequence has been successfully applied to dibromothiophenes, which are structurally related. nih.govresearchgate.net This process offers a powerful strategy for regiocontrolled synthesis.

The mechanism begins with a halogen dance reaction, which is an isomerization process involving the migration of a halogen atom. kobe-u.ac.jpclockss.orgias.ac.in In the case of dibromothiophenes, treatment with lithium diisopropylamide (LDA) at low temperatures induces a halogen dance, leading to the formation of a thermodynamically more stable lithiated intermediate. nih.gov This intermediate is then transmetalated with zinc chloride (ZnCl₂) to generate the corresponding organozinc reagent. The subsequent addition of a palladium catalyst and an aryl halide initiates the Negishi cross-coupling reaction to furnish the desired arylated dibromothiophene. nih.govresearchgate.net This sequence allows for the functionalization of a position that might not be directly accessible through other methods, showcasing a sophisticated application of reaction control. A similar mechanistic pathway could be envisioned for this compound to achieve regiocontrolled arylation.

Application in Complex Molecule Synthesis

The 3,4-dibromopyrrole scaffold is a crucial building block in the synthesis of various natural products and complex molecules. While direct total synthesis examples using this compound are specific, the utility of closely related derivatives highlights its potential. For instance, N-benzenesulfonyl-3,4-dibromopyrrole has been instrumental in the total syntheses of marine alkaloids like lamellarin O, P, Q, and R through palladium-catalyzed cross-coupling reactions. documentsdelivered.com The strategic placement of the bromine atoms allows for sequential, regioselective functionalization, which is a critical strategy in building complex heterocyclic systems. The TIPS group on the nitrogen atom offers robust protection under various reaction conditions while being removable when needed, making this compound an attractive starting material for synthetic campaigns targeting complex pyrrole-containing molecules.

Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming C(sp²)-C(sp) bonds. libretexts.org This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgwikipedia.org In the context of this compound, the Sonogashira reaction enables the introduction of alkynyl substituents onto the pyrrole core.

The general mechanism involves a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated product and regenerates the palladium(0) catalyst. wikipedia.org To avoid the undesirable homocoupling of alkynes (Glaser coupling), the reaction is typically conducted under inert conditions. wikipedia.org However, copper-free variations have also been developed. libretexts.orgnih.gov

For dihalogenated substrates like this compound, regioselectivity is a key consideration. The relative reactivity of the halide leaving groups (I > Br > Cl) often dictates the site of the first coupling. nrochemistry.com When the halogens are identical, as in this case, the electronic properties of the positions can influence selectivity. libretexts.org Furthermore, the choice of catalyst and ligands can be used to control the regiochemical outcome. Studies on other dihaloheterocycles have shown that monodentate ligands often favor coupling at one position, while bidentate ligands can switch the selectivity to another. rsc.org This catalyst-controlled regioselectivity allows for the stepwise and selective introduction of different alkynyl groups at the C3 and C4 positions of the pyrrole ring. rsc.orgnih.gov

Table 1: General Parameters for Sonogashira Coupling Reactions

| Parameter | Description | Common Examples | Citation |

|---|---|---|---|

| Palladium Catalyst | The primary catalyst for the cross-coupling cycle. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |

| Copper(I) Cocatalyst | Facilitates the formation of the copper acetylide and transmetalation. | CuI | wikipedia.orgnrochemistry.com |

| Base | Used to deprotonate the terminal alkyne. Can also serve as the solvent. | Diisopropylamine, Triethylamine | nrochemistry.com |

| Solvent | Provides the reaction medium. | THF, DMF, Water | nih.govnrochemistry.com |

| Reaction Conditions | Typically performed under mild, anaerobic conditions. | Room temperature to moderate heating. | wikipedia.org |

Stille Coupling Reactions

The Stille reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organostannane reagent with an organic halide or pseudohalide. wikipedia.org This reaction is known for its tolerance of a wide array of functional groups and the air and moisture stability of the organotin reagents. libretexts.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For this compound, Stille coupling provides a robust method for creating carbon-carbon bonds at the C3 and C4 positions by introducing aryl, vinyl, or other organic moieties.

A significant challenge in pyrrole chemistry is that pyrrolyl halides can be unstable and difficult to synthesize regioselectively, which limits their use in cross-coupling reactions. rsc.orgbath.ac.uk An innovative approach circumvents this issue by using pyrrolylsulfonium salts as stable and easily accessible pseudohalides in Stille couplings. rsc.orgbath.ac.uk These salts are prepared through an "interrupted Pummerer" process and can be selectively installed at either the α- or β-position of the pyrrole. bath.ac.uk

Research has demonstrated that pyrroles functionalized with a thianthrenium or diphenylsulfonium group undergo efficient Stille coupling with various organostannanes, including aryl, heteroaryl, and alkynyl stannanes. rsc.orgresearchgate.net This method avoids the stability issues associated with the corresponding pyrrolyl halides. researchgate.net

Table 2: Representative Stille Coupling of a Pyrrolylsulfonium Salt

| Entry | Stannane | Catalyst | Solvent | Yield (%) | Citation |

|---|---|---|---|---|---|

| 1 | Phenyltributylstannane | Pd(PPh₃)₄ | DMF | Moderate | researchgate.net |

Data derived from a study on 2-pyrrolyl sulfonium (B1226848) salts, demonstrating the viability of the coupling method.

In cross-coupling reactions of di- or poly-substituted pyrroles, the nature of the substituent on the nitrogen atom can significantly influence the regioselectivity of the reaction. The electronic and steric properties of the N-substituent can alter the reactivity of the adjacent C-H or C-halogen bonds. For this compound, the bulky TIPS group provides steric hindrance that can direct incoming reagents. Furthermore, the electronic effect of the silyl (B83357) group can modulate the electron density of the pyrrole ring, thereby influencing the relative rates of oxidative addition at the C3 and C4 positions. Studies on related systems, such as 3,5-dibromo-2-pyrone, have shown that regioselectivity in Stille couplings can be controlled, allowing for the selective functionalization of one position over the other. ewha.ac.kr The interplay between the N-substituent and the palladium catalyst's ligands is crucial for achieving high regioselectivity in the stepwise functionalization of the 3,4-dibromopyrrole core. rsc.org

Buchwald-Hartwig Amination (C-N Cross-Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products, largely replacing harsher traditional methods. wikipedia.orgrsc.org The reaction generally employs a palladium catalyst with specialized phosphine ligands and a base. chemeurope.com

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium amido complex. chemeurope.com Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. wikipedia.orgchemeurope.com The choice of ligand is critical and has evolved through several "generations" to allow for the coupling of a wide variety of aryl halides and amines, including primary and secondary amines, and even ammonia (B1221849) equivalents, under increasingly mild conditions. wikipedia.orgorganic-chemistry.org

For this compound, the Buchwald-Hartwig amination allows for the regioselective introduction of amino groups at the C3 and C4 positions. By carefully selecting the reaction conditions, such as the catalyst, ligand, base, and temperature, it is possible to achieve mono- or di-amination. This transformation is highly valuable for synthesizing complex nitrogen-containing heterocyclic compounds. The reaction's broad substrate scope and functional group tolerance make it a powerful tool for modifying the dibromopyrrole core. libretexts.org

Table 3: Key Components of the Buchwald-Hartwig Amination

| Component | Role | Common Examples | Citation |

|---|---|---|---|

| Aryl Halide | Electrophilic partner, provides the aryl group. | Aryl bromides, chlorides, triflates | chemeurope.comorganic-chemistry.org |

| Amine | Nucleophilic partner, provides the nitrogen group. | Primary amines, secondary amines, ammonia equivalents | wikipedia.orgorganic-chemistry.org |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ | chemeurope.com |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | P(t-Bu)₃, BINAP, DPPF, Josiphos-type ligands | wikipedia.orgchemeurope.com |

| Base | Required for the deprotonation of the amine. | NaOtBu, LiHMDS, K₂CO₃ | libretexts.orgchemeurope.com |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents. For this compound, this reaction typically involves treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures. This process selectively exchanges one of the bromine atoms for a lithium atom, generating a highly reactive lithiated pyrrole intermediate.

The position of the halogen-metal exchange can often be controlled by the reaction conditions and the steric and electronic environment of the substrate. The resulting organolithium species is a potent nucleophile and can be "trapped" by reacting it with a wide variety of electrophiles. dtic.mil This two-step sequence provides a powerful method for introducing a diverse range of functional groups onto the pyrrole ring that may not be accessible through other means.

Common electrophiles used in these trapping reactions include:

Aldehydes and ketones (to form alcohols)

Carbon dioxide (to form carboxylic acids)

Alkyl halides (to form alkylated pyrroles)

Isocyanates (to form amides)

Disulfides (to form thioethers)

This methodology allows for the regioselective functionalization of one of the C-Br positions, leaving the other bromine atom available for subsequent transformations, such as the palladium-catalyzed cross-coupling reactions discussed previously. This sequential functionalization strategy is a cornerstone of modern synthetic organic chemistry for the construction of highly substituted and complex heterocyclic molecules.

Formation of Organolithium Intermediates

The primary route to activating this compound for further functionalization is through the formation of organolithium intermediates. This is achieved via a halogen-metal exchange reaction, a robust and widely used method in organic synthesis. When the dibromopyrrole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at cryogenic temperatures (typically -78 °C), one of the bromine atoms is selectively exchanged for a lithium atom. researchgate.net

This process generates a highly reactive lithiated pyrrole species. The reaction is generally fast and efficient, providing a nucleophilic carbon center on the pyrrole ring that is poised for reaction with a variety of electrophiles. The choice of alkyllithium reagent and reaction conditions can be crucial; for instance, incomplete reactions can lead to recovery of the starting material upon workup. researchgate.net The stability of the resulting aryllithium intermediate is enhanced by the low temperature, preventing decomposition or unwanted side reactions. nih.gov

The general transformation is depicted as: this compound + R-Li → N-(Triisopropylsilyl)-3-bromo-4-lithiopyrrole (and/or regioisomer) + R-Br

This mono-lithiation is the first critical step in a sequence that allows for the controlled introduction of new substituents onto the pyrrole core.

Introduction of Diverse Functionalities via Trapping Reactions

Once the organolithium intermediate is formed, it can be "trapped" by introducing a wide array of electrophilic reagents. This step forges a new carbon-carbon or carbon-heteroatom bond at the position of the former halogen. The versatility of this trapping reaction allows for the synthesis of a diverse library of 3-substituted-4-bromo- or 4-substituted-3-bromopyrroles. Arene deprotonation followed by quenching with electrophiles is a powerful method for introducing functionality in organic molecules. nih.gov

The in situ trapping technique, where the base and electrophile are present together, can increase functional group tolerance by maintaining a low concentration of the highly reactive aryllithium species. nih.gov A variety of electrophiles can be employed in these reactions, leading to a broad scope of potential products.

Table 1: Examples of Electrophilic Trapping Reactions This table illustrates potential functionalizations of the lithiated intermediate derived from this compound, based on common organolithium chemistry.

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Aldehydes/Ketones | Benzaldehyde, Acetone | Secondary/Tertiary Alcohol |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |

| Alkyl Halides | Methyl Iodide | Alkyl Group (e.g., Methyl) |

| Silyl Halides | Trimethylsilyl (B98337) chloride (TMSCl) | Silyl Group (e.g., -SiMe₃) |

| Disulfides | Diphenyl disulfide | Thioether |

| Boronic Esters | Triisopropyl borate | Boronic Acid/Ester |

Regiocontrol in Sequential Functionalization

A key advantage of using this compound is the potential for exquisite regiocontrol in the synthesis of di-substituted pyrroles. After the first halogen-metal exchange and subsequent trapping with an electrophile (E¹), the resulting product is a mono-substituted, mono-brominated pyrrole, such as N-(Triisopropylsilyl)-3-bromo-4-E¹-pyrrole.

This molecule retains a bromine atom, which serves as a handle for a second, independent functionalization event. By subjecting this intermediate to another round of halogen-metal exchange with an organolithium reagent, a new lithiated species is formed. This can then be trapped with a different electrophile (E²) to yield a 3,4-di-substituted pyrrole where the two new functional groups are distinct.

Sequential Functionalization Pathway:

Step 1: N-(TIPS)-3,4-dibromopyrrole + n-BuLi → Trapping with E¹ → N-(TIPS)-3-bromo-4-E¹-pyrrole

Step 2: N-(TIPS)-3-bromo-4-E¹-pyrrole + n-BuLi → Trapping with E² → N-(TIPS)-3-E²-4-E¹-pyrrole

This stepwise approach provides a powerful and controlled method for constructing unsymmetrically substituted pyrroles, which are valuable precursors for more complex molecular architectures.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic tool where a directing metalation group (DMG) on an aromatic ring complexes with an organolithium reagent, guiding deprotonation (metalation) to the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org The N-silyl group in N-substituted pyrroles can function as a DMG. In fact, the synthesis of the starting material for the 3,4-dibromo derivative, 3-bromo-1-(triisopropylsilyl)pyrrole (B1272388), relies on the bulky TIPS group directing bromination to the β-position (C3) instead of the electronically favored α-position. johnshopkins.edu

However, for the this compound substrate itself, the dominant reaction pathway with alkyllithiums is not C-H bond activation (deprotonation) but rather the much faster halogen-metal exchange at one of the C-Br bonds. Therefore, while the silyl group is crucial for the regioselective synthesis of the substrate, it does not participate in a classical DoM reaction on the dibrominated ring. Its primary roles in the subsequent chemistry are to protect the pyrrole nitrogen and enhance the solubility and stability of the molecule and its intermediates.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrroles

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. A classic SNAr mechanism involves a two-step addition-elimination process featuring a stabilized anionic intermediate (a Meisenheimer complex). nih.gov This mechanism is typically efficient only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. nih.govyoutube.com

The pyrrole ring is inherently electron-rich, which makes it a poor substrate for traditional SNAr reactions. The this compound molecule lacks the necessary electron-withdrawing groups to sufficiently activate the ring toward nucleophilic attack. Consequently, direct displacement of the bromide ions by common nucleophiles via a standard SNAr pathway is generally not a feasible or efficient transformation for this compound. Alternative pathways, such as metal-catalyzed cross-coupling reactions or the organolithium chemistry described above, are far more effective for introducing new functionalities.

Radical-Based Functionalization Reactions

Radical chemistry offers an alternative approach to functionalizing heterocyclic systems. Radical-based reactions can proceed under conditions distinct from ionic pathways and can provide access to unique molecular structures. For halogenated pyrroles, functionalization can be envisioned through the generation of a pyrrolyl radical intermediate. rsc.org

This could potentially be achieved by homolytic cleavage of the C-Br bond in this compound, possibly initiated by photoredox catalysis or specific radical initiators. Once formed, the carbon-centered pyrrolyl radical can participate in various transformations, such as addition to alkenes or alkynes, or cross-coupling with other radical species. nih.govmdpi.com For example, a general strategy involves the radical addition to a double bond, followed by cyclization or other tandem processes to rapidly build molecular complexity. nih.gov While specific applications detailing radical reactions starting directly from this compound are specialized, the principles of radical-mediated functionalization represent a modern and powerful avenue for the transformation of such halogenated heterocycles. rsc.org

Deprotection Strategies for the Triisopropylsilyl Tips Group

Fluoride-Induced Desilylation Mechanisms

The cleavage of the silicon-nitrogen bond in N-(Triisopropylsilyl)-3,4-dibromopyrrole by fluoride (B91410) ions is the most common and effective deprotection method. harvard.edu The mechanism hinges on the exceptionally high bond energy of the silicon-fluorine (Si-F) bond, which is approximately 142 kcal/mol, making its formation a strong thermodynamic driving force for the reaction. harvard.edu

The process is initiated by the nucleophilic attack of a fluoride ion (F⁻) on the silicon atom of the TIPS group. This attack forms a transient, hypervalent pentacoordinate silicon intermediate. stackexchange.com Subsequently, the silicon-nitrogen bond is cleaved, releasing the deprotected pyrrole (B145914) anion and forming the stable triisopropylsilyl fluoride byproduct. The pyrrole anion is then protonated by a proton source in the reaction mixture, such as water or an alcohol solvent, to yield the final N-H pyrrole. stackexchange.com

A variety of fluoride-containing reagents can be employed for this purpose, each with different reactivities and handling requirements. harvard.edutcichemicals.comgoogle.com

Common Fluoride Reagents for TIPS Deprotection

| Reagent | Abbreviation | Common Solvent(s) | Notes |

|---|---|---|---|

| Tetrabutylammonium (B224687) fluoride | TBAF | Tetrahydrofuran (B95107) (THF) | Most common reagent; commercially available as a solution in THF, often containing some water. gelest.com |

| Hydrofluoric acid | HF | Acetonitrile, Pyridine | Highly effective but also highly toxic and corrosive, requiring special handling precautions. gelest.comharvard.edugoogle.com |

| Cesium fluoride | CsF | Dimethylformamide (DMF) | A solid, anhydrous source of fluoride. tcichemicals.com |

| Potassium fluoride | KF | Methanol, Water | A mild and cost-effective fluoride source. nih.gov |

The choice of reagent and solvent can be critical. For instance, TBAF is often sold as a hydrate, and the presence of water can affect reaction outcomes, while anhydrous reagents like TASF offer a non-aqueous alternative. harvard.edustackexchange.com

Compatibility with Other Functional Groups and Reaction Conditions

A significant advantage of using the TIPS protecting group is its stability under a range of reaction conditions, allowing for transformations on other parts of the molecule before its removal. nih.gov The deprotection step itself, typically using fluoride ions, is generally mild and chemoselective, leaving many other functional groups intact. nih.gov

However, the compatibility must be assessed on a case-by-case basis. The basicity of certain fluoride reagents, like TBAF, can be a concern. While generally considered a mild base, it can potentially affect base-sensitive functional groups or cause unwanted side reactions. For instance, in substrates with ester functionalities, TBAF can sometimes lead to transesterification or saponification if conditions are not carefully controlled.

Research on related silyl-protected heterocycles and acetylenes provides insights into compatibility. For example, studies on the deprotection of TIPS-arylacetylenes demonstrated that functional groups like aldehydes can be compatible with certain fluoride-based deprotection protocols. researchgate.net In the synthesis of pyrrolopyridines, challenges were noted with acidic deprotection of the related SEM group, which generated formaldehyde (B43269) and led to side reactions, highlighting the importance of choosing a deprotection strategy that is orthogonal to the functionalities present. nih.gov The use of TBAF was considered as an alternative in these complex systems. nih.gov

The robustness of the TIPS group allows for its selective removal in the presence of less stable silyl (B83357) groups, such as trimethylsilyl (B98337) (TMS) or triethylsilyl (TES), an important strategy in multi-step synthesis. gelest.com

Regiochemical Implications of N-Deprotection

The removal of the N-TIPS group from this compound has significant regiochemical consequences. The primary outcome is the regeneration of the N-H pyrrole, which restores the typical reactivity of the pyrrole ring. Unprotected pyrroles are electron-rich aromatic systems prone to electrophilic substitution, primarily at the C2 and C5 positions. nih.govresearchgate.net Deprotection thus unmasks the nitrogen and reactivates the α-positions for subsequent functionalization.

A critical regiochemical consideration arises from potential silyl group migration under certain conditions. In a study involving a related compound, treatment of a C2-tribrominated pyrrole with phenyllithium (B1222949) was intended to cause lithium-bromine exchange. However, this was followed by an unexpected migration of a silyl group from a carbon atom to the nitrogen atom, forming a more stable N-lithiated isomer. researchgate.net This temperature-sensitive migration highlights a potential synthetic pitfall; if such a rearrangement were to occur from the nitrogen to a carbon atom under different conditions prior to deprotection, the final location of the N-H bond would be altered, leading to an isomeric product. Therefore, the conditions used in steps preceding the deprotection can have profound regiochemical implications for the final product. researchgate.net

Furthermore, the deprotection of N-substituted pyrroles can influence the regioselectivity of subsequent reactions. For example, N-alkoxycarbonyl pyrroles have been shown to direct acylation exclusively to the C2 position. nih.govacs.org Removing the TIPS group makes both α-positions (C2 and C5) available, and their relative reactivity will be influenced by the existing 3,4-dibromo substitution pattern.

Applications in Complex Molecule Synthesis and Advanced Materials

Total Synthesis of Natural Products Incorporating Substituted Pyrrole (B145914) Moieties

The substituted pyrrole core is a common structural motif in a wide array of biologically active natural products. The specific substitution pattern of N-(Triisopropylsilyl)-3,4-dibromopyrrole makes it an ideal starting material for the construction of these complex molecules. The bulky TIPS group directs reactions to the 2 and 5 positions of the pyrrole ring, while the bromine atoms provide handles for further functionalization through cross-coupling reactions.

A significant application of this compound and its derivatives is in the synthesis of marine alkaloids. The lamellarins and lukianols, isolated from marine organisms, possess a 3,4-diarylpyrrole core and exhibit a range of biological activities, including cytotoxicity against tumor cell lines. nih.gov While various synthetic strategies have been developed for these compounds, the use of a 3,4-dibromopyrrole scaffold is a key approach. cmu.edukennesaw.edu

The large triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen in this compound effectively blocks the α-positions (2 and 5), thereby directing bromination to the β-positions (3 and 4). This regioselectivity is crucial for the synthesis of polysubstituted pyrroles, which are key intermediates in the synthesis of natural products like the lukianols. Although some syntheses may utilize other protecting groups like benzenesulfonyl (Bs), the utility of the TIPS group for achieving the desired 3,4-dibromination pattern is well-recognized in the field.

A formal total synthesis of Lukianol A has been accomplished using a related N,N-dimethyl-3,4-bis(trimethylsilyl)-1H-pyrrole-1-sulfonamide, highlighting the effectiveness of silyl-protected pyrroles in constructing this class of marine natural products. sigmaaldrich.com The general strategy involves sequential and regioselective functionalization of the pyrrole core, often through lithiation and cross-coupling reactions, to introduce the necessary aryl groups.

No direct synthesis of Verrucarin E or Acanthamides using this compound has been prominently reported in the reviewed literature.

Showdomycin is a C-nucleoside antibiotic known for its inhibitory effects on DNA and RNA polymerases. nsf.gov Its structure features a maleimide (B117702) moiety linked to a ribose sugar. The biosynthesis of showdomycin involves a pyrrole-based intermediate, specifically 2-amino-1H-pyrrole-5-carboxylic acid, which undergoes C-glycosidation. nsf.gov While the natural biosynthetic pathway does not involve this compound, laboratory syntheses of showdomycin and its analogs have utilized N-protected pyrroles as synthetic equivalents for the maleimide C3-anion. This underscores the versatility of protected pyrroles in accessing complex bioactive molecules like showdomycin. nih.govnih.govuakron.edu

| Natural Product Class | Key Synthetic Strategy Involving Dibromopyrroles | Reference |

| Lukianols | Use of N-protected 3,4-dibromopyrroles (including TIPS-protected) to direct functionalization for the construction of the 3,4-diarylpyrrole core. | |

| Lamellarins | Bottom-up synthesis using lithiated dibromopyrrole derivatives for stepwise diarylation. | cmu.edu |

| Showdomycin | Synthetic approaches utilize N-protected pyrroles as key building blocks. | nih.govnih.govuakron.edu |

Precursor for Advanced Organic Materials

The ability to precisely functionalize the pyrrole ring of this compound makes it a valuable precursor for the synthesis of larger, more complex molecular architectures with interesting electronic and photophysical properties.

Porphyrins and their derivatives are crucial in a variety of applications, from biomimetic chemistry to materials science, due to their unique electronic and optical properties. nih.gov The synthesis of porphyrins often involves the condensation of pyrroles with aldehydes. nih.gov While direct use of this compound in standard porphyrin synthesis is not common, related 3,4-dibromopyrrole-2-carbaldehyde has been utilized as a building block for the preparation of tetrabromobacteriochlorins, a type of porphyrinoid. researchgate.net The bromine atoms on the pyrrole ring can be further functionalized post-macrocyclization to tune the properties of the resulting porphyrin. The general methodology for creating complex meso-substituted porphyrins often relies on the step-wise construction from functionalized dipyrromethanes. cmu.edu

Conjugated polymers are a class of organic materials with alternating single and double bonds that exhibit semiconductor properties, making them suitable for applications in organic electronics such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). kennesaw.edunsf.gov The development of new monomers is crucial for tuning the properties of these materials. Pyrrole-based polymers, and specifically those derived from functionalized pyrroles, are of significant interest. For instance, polymers containing 1,4-dihydropyrrolo[3,2-b]pyrrole, a related structural motif, have been synthesized and their optoelectronic properties investigated. kennesaw.edu While direct polymerization of this compound is not a common strategy, its potential as a monomer or a precursor to a monomer for conjugated polymers remains an area of interest, given the versatility of the dibromo functionality for cross-coupling polymerization techniques like Suzuki or Stille coupling. nih.gov

| Material Class | Synthetic Relevance of Dibromopyrroles | Reference |

| Functionalized Porphyrinoids | 3,4-Dibromopyrrole-2-carbaldehyde serves as a key building block. | researchgate.net |

| Conjugated Polymers | Functionalized pyrroles and pyrrolopyrroles are important monomers for tuning optoelectronic properties. | kennesaw.edunih.gov |

Role in Medicinal Chemistry Research

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The ability to introduce diverse substituents onto the pyrrole ring is key to developing new therapeutic agents. N-substituted 3,4-pyrroledicarboximides, for example, have been designed and synthesized as potential anti-inflammatory agents. While these specific examples may not directly start from this compound, they highlight the importance of functionalized pyrrole intermediates in drug discovery. The dibromo functionality of this compound offers a versatile platform for creating libraries of substituted pyrroles for screening against various biological targets.

Building Block for Pharmaceutical Intermediates

The pyrrole nucleus is a fundamental structural motif in a vast array of pharmacologically active compounds and natural products. nih.govscitechnol.com The strategic placement of functional groups on the pyrrole ring is crucial for achieving desired biological activity. This compound serves as an excellent starting material for the synthesis of complex pharmaceutical intermediates due to the differential reactivity of its protected nitrogen and halogenated carbon atoms.

The bulky N-triisopropylsilyl (TIPS) protecting group plays a critical role in directing substitution reactions to the β-positions (C3 and C4) of the pyrrole ring, a substitution pattern that can be challenging to achieve with an unprotected pyrrole. This controlled reactivity is instrumental in the synthesis of highly substituted pyrroles that are precursors to a variety of natural products with significant biological activities, including the lamellarin family of marine alkaloids. chim.it

A notable application of a related N-TIPS protected pyrrole is in the total synthesis of Lamellarin Q. The synthesis commences with the tribromination of N-TIPS-pyrrole, followed by selective lithiation and subsequent functionalization to introduce a carboxylate group. The resulting 3,4-dibromopyrrole derivative then undergoes Stille cross-coupling reactions to introduce the desired aryl groups, ultimately leading to the formation of the complex lamellarin core after deprotection. chim.it This strategic use of a protected and functionalized pyrrole highlights its importance as a building block in the assembly of intricate pharmaceutical intermediates.

The synthesis of other complex natural products, such as roseophilin, which possesses antitumor properties, also relies on functionalized pyrrole building blocks. rsc.orgorganic-chemistry.orgresearchgate.net While not always starting directly from this compound, the synthetic strategies often involve the creation of similarly substituted pyrrole intermediates, underscoring the value of this class of compounds in accessing complex molecular architectures. rsc.orgresearchgate.net

Scaffold for Libraries of Bioactive Compounds

The concept of "privileged scaffolds" is central to modern medicinal chemistry, where certain core structures are known to interact with a wide range of biological targets. researchgate.net The pyrrole ring is considered one such privileged scaffold due to its presence in numerous natural products and approved drugs. nih.govscitechnol.com this compound, with its readily functionalizable positions, provides an ideal platform for the generation of diverse libraries of bioactive compounds for high-throughput screening.

The bromine atoms at the C3 and C4 positions can be selectively replaced through various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide array of substituents. This enables the creation of a library of 3,4-disubstituted pyrroles. Furthermore, the TIPS protecting group can be removed under specific conditions to allow for further diversification at the nitrogen atom.

Solid-phase synthesis has been effectively employed to create libraries of substituted pyrroles. For example, a strategy for the parallel synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues has been developed, demonstrating the feasibility of generating a multitude of pyrrole-based compounds in a systematic manner. nih.gov Such libraries are invaluable for the discovery of new drug leads.

The prodigiosins, a family of tripyrrole pigments with potent immunosuppressive and anticancer activities, exemplify the biological potential of complex molecules built upon a pyrrole framework. nih.govnih.gov The synthesis of prodigiosin (B1679158) analogues often involves the coupling of different pyrrole units, highlighting the modularity that functionalized pyrrole scaffolds offer. rsc.org By using building blocks like this compound, chemists can systematically vary the substituents on the pyrrole rings to explore structure-activity relationships and optimize biological activity.

The development of combinatorial libraries based on pyrrole scaffolds allows for the rapid exploration of chemical space around a known bioactive core. researchgate.net This approach accelerates the drug discovery process by efficiently generating a large number of diverse molecules for biological evaluation. The versatility of this compound makes it a powerful tool in this endeavor, providing a gateway to novel classes of bioactive compounds.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Reactivity and Selectivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing a framework to predict and rationalize their chemical reactivity. mdpi.com For N-(Triisopropylsilyl)-3,4-dibromopyrrole, DFT calculations can illuminate the molecule's reactivity patterns and the selectivity observed in its reactions.

Key aspects of reactivity, such as the sites most susceptible to electrophilic or nucleophilic attack, can be predicted by analyzing various reactivity descriptors derived from DFT. These descriptors are calculated based on the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the HOMO and LUMO are crucial in determining a molecule's reactivity.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to react with electrophiles. The spatial distribution of the HOMO indicates the regions of the molecule that are most electron-rich and likely to be the site of electrophilic attack.

LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The distribution of the LUMO highlights the electron-deficient areas.

For this compound, the HOMO is expected to be localized primarily on the pyrrole (B145914) ring, while the LUMO would be associated with the antibonding orbitals of the C-Br bonds. The HOMO-LUMO energy gap is a critical indicator of kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

Interactive Data Table: Key DFT-Derived Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance for Reactivity |

| Ionization Potential | IP | IP ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity | EA | EA ≈ -ELUMO | Energy released upon adding an electron; indicates susceptibility to reduction. |

| Chemical Hardness | η | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. A lower value indicates higher reactivity. mdpi.com |

| Electronegativity | χ | χ = (IP + EA) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index | ω | ω = χ² / (2η) | Quantifies the electrophilic character of a molecule. |

By calculating these descriptors for this compound, researchers can predict its behavior in various reactions. For instance, in cross-coupling reactions, the relative electrophilicity of the C3 and C4 carbons, influenced by the bromine substituents, determines the site selectivity of the initial oxidative addition step. nih.gov DFT can model the electronic structure to predict which C-Br bond is more polarized and thus more reactive.

Molecular Modeling of N-Protection Effects on Pyrrole Reactivity

The triisopropylsilyl (TIPS) group on the pyrrole nitrogen is not merely a passive protecting group; it actively influences the molecule's reactivity through a combination of steric and electronic effects. Molecular modeling techniques are employed to visualize and quantify these influences.

Steric Effects: The TIPS group is exceptionally bulky. This steric hindrance plays a crucial role in directing the regioselectivity of reactions.

Shielding: It can physically block access to the adjacent α-positions (C2 and C5) of the pyrrole ring, thereby directing incoming reagents to the less hindered β-positions (C3 and C4).

Conformational Control: The large size of the TIPS group can lock the molecule into specific conformations, which can influence the approach of reactants and the stability of transition states.

Computational tools like steric maps, which calculate the "buried volume" (%VBur), can be used to quantify the steric hindrance imposed by the TIPS group. mdpi.comresearchgate.net A higher %VBur value indicates greater steric congestion around a particular site, making it less accessible for reaction. acs.org

Electronic Effects: Unlike electron-withdrawing protecting groups such as sulfonyl (-SO₂R) or alkoxycarbonyl (-COOR), the silyl (B83357) group is generally considered to be electron-donating. nih.gov This has significant consequences for the reactivity of the pyrrole ring.

Increased Electron Density: The electron-donating nature of the TIPS group increases the electron density of the pyrrole ring, making it more nucleophilic and more susceptible to electrophilic attack compared to pyrroles with electron-withdrawing groups.

Stabilization of Intermediates: The silyl group can stabilize adjacent carbocations or other electron-deficient intermediates that may form during a reaction.

Computational studies comparing N-silyl pyrroles with N-sulfonyl or N-alkoxycarbonyl pyrroles show that the latter groups render the pyrrole ring more electron-poor and less prone to protonation or isomerization of acyl groups under acidic conditions. bath.ac.ukacs.org In contrast, the N-TIPS group maintains or enhances the inherent electron-rich nature of the pyrrole core. nih.gov

Interactive Data Table: Comparison of N-Protecting Group Effects on Pyrrole

| Protecting Group | Type | Electronic Effect | Steric Effect | Impact on Pyrrole Ring Reactivity |

| -TIPS | Silyl | Electron-donating | Very Large | Increases nucleophilicity; sterically directs reactions away from α-positions. |

| -SO₂R (Sulfonyl) | Sulfonyl | Electron-withdrawing | Moderate to Large | Decreases nucleophilicity; deactivates the ring towards electrophilic substitution. researchgate.net |

| -COOR (Alkoxycarbonyl) | Carbonyl | Electron-withdrawing | Moderate | Decreases nucleophilicity; provides different reactivity compared to sulfonyl groups. nih.gov |

Mechanistic Studies of Cross-Coupling and Metalation Processes

Computational modeling is instrumental in elucidating the detailed step-by-step mechanisms of complex organometallic reactions such as palladium-catalyzed cross-coupling and lithium-halogen exchange (metalation).

Mechanism of Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. DFT calculations can model the entire catalytic cycle for the reaction of this compound with an organoboron reagent. The generally accepted mechanism involves three primary steps: nih.gov

Oxidative Addition: The initial and often rate-determining step involves the addition of the Pd(0) catalyst to one of the C-Br bonds. DFT can be used to calculate the activation energy for the oxidative addition at the C3 versus the C4 position. Differences in the electronic properties and steric environment of the two positions will lead to a preference for one over the other, thus explaining the observed regioselectivity. nih.gov

Transmetalation: The organoboron reagent transfers its organic group to the palladium center. The transition state for this step can be modeled to understand the role of the base and the specific boron species involved.

Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the Pd(0) catalyst. The energy barrier for this step determines the efficiency of product formation. nih.gov

DFT studies have shown that for polyhalogenated substrates, the site selectivity of the initial oxidative addition is the key factor controlling the final product distribution. nih.govmdpi.com

Mechanism of Metalation (Lithium-Halogen Exchange): Metalation of this compound, typically using an organolithium reagent like n-butyllithium or phenyllithium (B1222949), is a common strategy to generate a nucleophilic pyrrole species. This process occurs via lithium-halogen exchange. Theoretical studies can model the transition state of this exchange to understand its regioselectivity. The reaction likely proceeds through an "ate" complex, where the lithium reagent coordinates to a bromine atom. The stability of the resulting lithiated pyrrole intermediate is also a critical factor. For instance, selective lithium-for-bromine exchange at one position can lead to the formation of a monolithiated intermediate, which can then be trapped by an electrophile. researchgate.net Computational models can help predict which bromine atom is more susceptible to exchange and rationalize the stability of the resulting organolithium species.

Advanced Analytical Methodologies in Characterization

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within a few parts per million), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For N-(Triisopropylsilyl)-3,4-dibromopyrrole (C₁₃H₂₃Br₂NSi), HRMS analysis is critical for confirming the presence and number of bromine atoms, which have characteristic isotopic patterns (⁷⁹Br and ⁸¹Br occur in an approximately 1:1 ratio). The technique provides an experimental mass that can be compared against the calculated theoretical mass, thereby validating the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Regioisomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms and their connectivity within the molecular framework.

¹H NMR and ¹³C NMR for Carbon Skeleton and Proton Environment Analysis

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR experiments.

¹H NMR: This technique identifies the different types of protons in the molecule. For this compound, the spectrum would be expected to show signals for the pyrrole (B145914) ring protons and the protons of the triisopropylsilyl (TIPS) group. The chemical shift (δ) of the pyrrole protons provides insight into the electronic environment of the ring, while the signals for the isopropyl groups (a septet for the CH and a doublet for the CH₃) confirm the presence of the TIPS protecting group.

¹³C NMR: This experiment provides information on the carbon framework of the molecule. Distinct signals would be observed for the carbon atoms of the pyrrole ring and the carbons of the TIPS group. The chemical shifts of the brominated carbons (C3 and C4) would be significantly different from the non-brominated carbons (C2 and C5), confirming the substitution pattern.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For the TIPS group, it would show a correlation between the CH septet and the CH₃ doublet.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies which protons are directly attached to which carbon atoms. It would correlate the pyrrole proton signals to their corresponding carbon signals and the TIPS proton signals to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is instrumental in connecting different parts of the molecule, for example, showing a correlation from the pyrrole protons to the silicon atom of the TIPS group, confirming its position on the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. This can be used to study the molecule's preferred conformation, for instance, by observing spatial proximity between the TIPS group protons and the pyrrole ring protons.

Spectroscopic Studies on Conformational Dynamics

The bulky triisopropylsilyl (TIPS) group can significantly influence the conformation and rotational dynamics of the molecule. While the pyrrole ring itself is planar, the orientation of the large TIPS group relative to the ring can be subject to steric hindrance. Variable-temperature NMR studies could potentially reveal information about the energy barrier to rotation around the N-Si bond. The presence of a bulky silyl (B83357) group can alter the conformation of a heterocyclic ring, which can impact the molecule's reactivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the IR spectrum would be expected to show key absorption bands corresponding to:

C-H stretching vibrations (from both the aromatic pyrrole ring and the aliphatic TIPS group).

C=C stretching from the pyrrole ring.

C-N stretching.

Si-C stretching from the silyl group.

The C-Br stretching vibrations, which typically appear in the fingerprint region of the spectrum.

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure would unambiguously confirm:

The planarity of the pyrrole ring.

The positions of the bromine atoms at C3 and C4.

The attachment of the TIPS group to the nitrogen atom.

The precise bond lengths and angles of the entire molecule.

The packing of molecules in the crystal lattice.

While no specific crystallographic data for this compound was found in the search results, this method remains the gold standard for absolute structure determination in the solid phase.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(Triisopropylsilyl)-3,4-dibromopyrrole, and how does the triisopropylsilyl (TIPS) group influence regioselectivity?

- Methodology : The TIPS group is introduced via silylation using reagents like triisopropylsilyl triflate (TIPS-OTf) under anhydrous conditions. The bulky TIPS group sterically shields the pyrrole nitrogen, directing bromination to the 3,4-positions . For regioselective bromination, electrophilic substitution with bromine in dichloromethane at low temperatures (-10°C to 0°C) minimizes over-bromination. Post-reaction analysis via / NMR and mass spectrometry confirms substitution patterns .

Q. How can the stability of this compound under acidic or basic conditions be evaluated for synthetic applications?

- Methodology : Conduct controlled degradation studies by exposing the compound to varying pH (e.g., HCl/NaOH in THF/water mixtures). Monitor decomposition via HPLC-MS and compare with 2,5-dihalogenated analogs, which are less stable due to reduced steric protection . TIPS-protected pyrroles typically resist acid-catalyzed decomposition better than unprotected analogs, as shown in studies of related halogenated pyrroles .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology : Use / NMR to confirm substitution patterns and TIPS group integrity. X-ray crystallography (as in analogous Schiff base structures ) resolves steric effects and molecular geometry. IR spectroscopy identifies N–Si and C–Br stretches (650–750 cm). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How does the TIPS group affect the electronic properties and reactivity of 3,4-dibromopyrrole in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. Experimentally, compare Suzuki-Miyaura coupling yields of TIPS-protected vs. unprotected 3,4-dibromopyrrole. The TIPS group may reduce reactivity at nitrogen but enhance stability during palladium-catalyzed reactions. Monitor byproducts via GC-MS to identify undesired dehalogenation or desilylation .

Q. What strategies mitigate polybromination side products during the synthesis of this compound?

- Methodology : Optimize bromine stoichiometry (e.g., 2.1 equivalents Br) and reaction time (<2 hours). Use low temperatures (-20°C) to slow kinetics and favor mono- or di-substitution. Quench excess bromine with sodium thiosulfate. Purify via silica gel chromatography (hexane/EtOAc) and validate purity by NMR (if applicable) .